molecular formula C18H13ClFN5O B6491620 3-[(2-chlorophenyl)methyl]-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326907-67-8

3-[(2-chlorophenyl)methyl]-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6491620
CAS No.: 1326907-67-8
M. Wt: 369.8 g/mol
InChI Key: JKRSYFUWFLBUID-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methyl]-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a bicyclic core structure fused with a triazole ring. The compound features two distinct aromatic substituents: a 2-chlorophenylmethyl group at position 3 and a 4-fluorophenylmethyl group at position 6.

Triazolopyrimidinones are of significant interest in medicinal chemistry due to their structural rigidity, planarity, and versatility in interacting with biological targets such as kinases and enzymes involved in nucleotide metabolism .

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5O/c19-15-4-2-1-3-13(15)10-25-17-16(22-23-25)18(26)24(11-21-17)9-12-5-7-14(20)8-6-12/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRSYFUWFLBUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)F)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituents like 4-methylbenzyl () or oxadiazole () introduce steric or electronic variations that alter solubility and target affinity .
  • The planarity of the triazolopyrimidinone core is conserved across all analogs, as confirmed by crystallographic data (maximum deviation: 0.021 Å) .

Physicochemical Properties

  • Lipophilicity : The target compound’s Cl/F-substituted benzyl groups likely increase logP compared to the 4-methylbenzyl analog () but reduce it relative to the oxadiazole-containing derivative () .
  • Solubility: Polar substituents (e.g., 4-chlorophenoxy in ) improve aqueous solubility, whereas bulky hydrophobic groups (e.g., isopropyl in ) decrease it .
  • Stability : Fluorine at position 6 may enhance metabolic stability by resisting oxidative degradation, a feature observed in fluorinated pharmaceuticals .

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